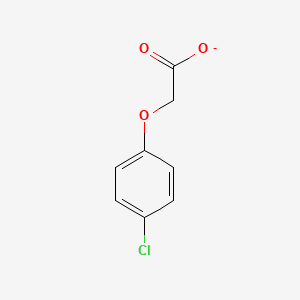

4-Chlorophenoxyacetate

Description

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C8H6ClO3- |

|---|---|

Poids moléculaire |

185.58 g/mol |

Nom IUPAC |

2-(4-chlorophenoxy)acetate |

InChI |

InChI=1S/C8H7ClO3/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4H,5H2,(H,10,11)/p-1 |

Clé InChI |

SODPIMGUZLOIPE-UHFFFAOYSA-M |

SMILES |

C1=CC(=CC=C1OCC(=O)[O-])Cl |

SMILES canonique |

C1=CC(=CC=C1OCC(=O)[O-])Cl |

Origine du produit |

United States |

Synthesis and Derivatization Strategies for 4 Chlorophenoxyacetate

Chemical Synthesis Pathways of 4-Chlorophenoxyacetate

The primary route for the industrial and laboratory synthesis of this compound, a compound with significant application as a synthetic auxin, is through a nucleophilic substitution reaction. wpmucdn.comsihaulichemicals.co.inivypanda.com This method is valued for its efficiency and directness in forming the desired aryloxyacetic acid structure.

The synthesis of 4-chlorophenoxyacetic acid is commonly achieved via a Williamson ether synthesis, which in this context is a nucleophilic displacement reaction. wpmucdn.comsihaulichemicals.co.inivypanda.com The reaction proceeds through the interaction of a phenolate (B1203915) anion with a haloacetate. Specifically, the 4-chlorophenolate anion acts as the nucleophile, attacking the electrophilic carbon of the chloroacetate (B1199739) anion. wpmucdn.comsihaulichemicals.co.inivypanda.com This is classified as a bimolecular nucleophilic substitution (SN2) reaction. scribd.com The process involves the formation of an ether linkage by displacing the chloride ion from the chloroacetic acid backbone. wpmucdn.comacs.org The final step involves acidification of the resulting salt to yield the free 4-chlorophenoxyacetic acid. wpmucdn.comsihaulichemicals.co.in

The general reaction is as follows:

Formation of the nucleophile: 4-chlorophenol (B41353) is deprotonated by a strong base, typically sodium hydroxide (B78521), to form the sodium 4-chlorophenolate anion. wpmucdn.comivypanda.com

Nucleophilic attack: The 4-chlorophenolate anion attacks chloroacetic acid (or its corresponding anion, chloroacetate). wpmucdn.comivypanda.com

Protonation: The resulting carboxylate salt is treated with a strong acid, such as hydrochloric acid, to precipitate the final product, 4-chlorophenoxyacetic acid. wpmucdn.comivypanda.com

An alternative approach involves the direct chlorination of phenoxyacetic acid using elemental chlorine in a medium of glacial acetic acid and in the presence of acetic anhydride (B1165640) and sodium chloride. google.com

The primary precursors for the most common synthesis pathway are 4-chlorophenol and chloroacetic acid. wpmucdn.comivypanda.com The optimization of this reaction hinges on the effective generation of the nucleophilic 4-chlorophenolate anion. wpmucdn.com This is typically accomplished by preparing a stock solution of sodium 4-chlorophenolate in an excess of a strong base like sodium hydroxide (NaOH). wpmucdn.comivypanda.com For instance, a solution can be prepared by dissolving 4-chlorophenol in an aqueous solution of NaOH. wpmucdn.comivypanda.com The excess base ensures the complete conversion of the weakly acidic 4-chlorophenol to its much more nucleophilic phenolate form.

The reaction conditions are also optimized for efficiency. The reaction is typically heated, for example, in a boiling water bath for about half an hour, to ensure the reaction goes to completion. wpmucdn.com After the reaction period, the mixture is cooled before being quenched with a strong acid, like hydrochloric acid, which protonates the carboxylate and causes the less soluble 4-chlorophenoxyacetic acid to precipitate out of the solution. wpmucdn.comivypanda.com

For the chlorination of phenoxyacetic acid, the process can be carried out in a solvent such as acetic acid or a chlorinated hydrocarbon like methyl chloroform. google.com The reaction temperature is maintained at 60-65 °C. google.com After the chlorination is complete, the product is isolated by cooling the reaction mixture to induce crystallization, followed by filtration. google.com

Design and Synthesis of this compound Derivatives

The foundational structure of this compound (4-CPA) serves as a scaffold for the development of various derivatives, including organometallic complexes and auxin conjugates, designed to modulate its chemical and biological properties.

This compound can act as a versatile ligand, coordinating to metal centers through its carboxylate group in various modes. This has led to the synthesis of a range of organometallic and coordination complexes with interesting structural and physical properties. scielo.brresearchgate.net

A variety of metal-4-chlorophenoxyacetate complexes have been synthesized and characterized. These include complexes with transition metals such as Manganese(II), Cobalt(II), Nickel(II), and Copper(II), as well as organotin(IV) compounds. scielo.brresearchgate.net

Transition Metal Complexes: Complexes of Mn(II), Co(II), Ni(II), and Cu(II) with this compound have been synthesized as hydrated, polycrystalline solids. scielo.br The general formula for these complexes is M(C₈H₆ClO₃)₂·nH₂O, where 'n' is the number of water molecules. scielo.br Synthesis is typically achieved by reacting the corresponding metal carbonate or hydroxide with a solution of 4-chlorophenoxyacetic acid. The resulting solid complexes are then characterized using techniques such as elemental analysis, infrared spectroscopy (FTIR), thermogravimetric analysis (TGA), and X-ray diffraction. scielo.br

FTIR spectroscopy is crucial for determining the coordination mode of the carboxylate group. The difference (Δν) between the asymmetric (νasym) and symmetric (νsym) stretching frequencies of the COO⁻ group indicates its binding mode (monodentate, bidentate chelating, or bidentate bridging). scielo.brnih.gov For the synthesized Mn(II), Co(II), Ni(II), and Cu(II) complexes, the carboxylate group was found to bind as both monodentate and bidentate ligands. scielo.br

Organotin(IV) Complexes: New organotin(IV) carboxylates with the general formulas R₂SnL₂ and R₃SnL (where R = n-butyl or methyl, and L = this compound) have been synthesized. researchgate.netnih.gov These are typically prepared by reacting the corresponding di- or tri-organotin(IV) chloride with sodium this compound. nih.gov Characterization by FTIR, NMR (¹H, ¹³C, ¹¹⁹Sn), and single-crystal X-ray diffraction has revealed detailed structural information. researchgate.netnih.gov For example, in R₂SnL₂ complexes, the carboxylate ligand exhibits a chelating coordination mode, while in R₃SnL complexes, a bridging bidentate mode is observed. researchgate.netnih.gov The single-crystal X-ray analysis of trimethyltin(IV)-4-chlorophenoxyacetate confirmed a 1-D zigzag polymeric chain structure. researchgate.net

Layered Double Hydroxide (LDH) Nanocomposites: this compound anions have been successfully intercalated into the interlayer space of Zinc-Aluminium (Zn-Al) and Calcium-Aluminium (Ca-Al) layered double hydroxides (LDHs). ingentaconnect.comanalis.com.my This is achieved through a co-precipitation method, where an aqueous solution containing the metal nitrates and a solution of 4-CPA are mixed under controlled pH. ingentaconnect.comanalis.com.my Powder X-ray diffraction (PXRD) is used to confirm the intercalation by observing the increase in the basal spacing of the LDH. ingentaconnect.comanalis.com.my For the Zn-Al-4CPA nanocomposite, the basal spacing expanded from 8.9 Å to 20.1 Å, confirming the successful incorporation of the anion. ingentaconnect.com These nanocomposites are designed as controlled-release formulations. ingentaconnect.comresearchgate.net

To enhance its efficacy and control its biological activity, 4-chlorophenoxyacetic acid has been used to create synthetic auxin conjugates. These conjugates are designed to release the active auxin molecule slowly over time, leading to a more prolonged and effective physiological response in plants. nih.govresearchgate.net

A notable example is the synthesis of 4-chlorophenoxyacetic acid-L-tryptophan-OMe . nih.govresearchgate.netnanion.de This conjugate was developed as part of a focused library of synthetic auxin conjugates aimed at improving adventitious root formation in recalcitrant woody plants like Eucalyptus grandis. nih.govresearchgate.net The design strategy involves conjugating the synthetic auxin (4-CPA) to an amino acid, in this case, the methyl ester of L-tryptophan. nih.govresearchgate.net

The effectiveness of this conjugate lies in its slow-release mechanism. nih.govnanion.de After being taken up by the plant tissue, the conjugate is slowly hydrolyzed, likely by enzymes such as amido-hydrolases, to release the free, active 4-chlorophenoxyacetic acid. plantae.org This slow and sustained release provides a prolonged auxin signal, which is more effective for inducing complex developmental processes like rooting than a single application of the free auxin itself. nih.govresearchgate.net This approach highlights a rational design strategy for creating more effective plant growth regulators. researchgate.net

Table of Mentioned Compounds

Nanomaterial-Based Controlled Release Systems for this compound

Intercalation of this compound into Layered Double Hydroxides (LDHs)

Layered double hydroxides (LDHs), also known as hydrotalcite-like compounds or anionic clays, have emerged as promising materials for the development of controlled-release formulations of agrochemicals like this compound (4-CPA). rsc.organalis.com.my These materials consist of positively charged brucite-like layers with interlayer anions that can be exchanged with other anionic species, such as the deprotonated form of 4-CPA. rsc.orgrsc.org The intercalation of 4-CPA into the interlayer space of LDHs creates a nanohybrid material capable of releasing the active ingredient in a controlled manner. arabjchem.orgingentaconnect.com

The process of intercalation can be achieved through methods like ion-exchange and co-precipitation. rsc.organalis.com.myrsc.org In the ion-exchange method, the existing anions in the LDH interlayer are replaced by 4-CPA anions from a solution. rsc.orgrsc.org The co-precipitation method involves the synthesis of the LDH in the presence of 4-CPA anions, leading to their direct incorporation into the forming structure. analis.com.myarabjchem.org The successful intercalation is typically confirmed by an increase in the basal spacing of the LDH, which is the distance between the layers, as determined by powder X-ray diffraction (PXRD). analis.com.myingentaconnect.com

Kinetic studies have shown that the intercalation of 4-CPA into a lithium-aluminium LDH ([LiAl2(OH)6]Cl·xH2O) is a rapid process. rsc.org In fact, the kinetic preference for intercalation among several chlorophenoxyacetates was found to be 4-CPA > 2,4-D > 2,4,5-T, an order that correlates with the size of the guest molecules. rsc.org However, in competitive intercalation reactions, the thermodynamic preference was 2,4-D > 4-CPA > 2,4,5-T. rsc.orgrsc.org This indicates that while 4-CPA intercalates the fastest, 2,4-D forms a more stable final product. rsc.orgrsc.org

Zinc-layered hydroxide (ZLH) has been utilized as a host material for the intercalation of this compound (4CPA) to create slow-release formulations. researchgate.netjocms.org One method involves a direct reaction of 4CPA anions with zinc oxide (ZnO) in an aqueous environment. researchgate.net This process transforms the ZnO into a layered hydroxide structure with 4CPA anions intercalated within the interlayers. researchgate.net The concentration of 4CPA has been identified as a critical factor in forming a pure, well-ordered nanolayered hybrid. researchgate.netaip.org For instance, a well-ordered structure with up to five harmonics and an average basal spacing of 19.03 Å was achieved at a 0.2 M concentration of 4CPA. aip.org At lower concentrations, such as 0.05 M, a mixture of the nanohybrid and unreacted ZnO was observed. aip.org

Another approach involves the co-precipitation of a zinc-aluminium layered double hydroxide (Zn-Al-LDH) in the presence of 4CPA. ingentaconnect.com This method, conducted at a pH of 7.5 and a Zn to Al molar ratio of 4, resulted in a well-ordered nanocomposite with a basal spacing expansion from 8.9 Å in the original LDH to 20.1 Å in the 4CPA-intercalated nanohybrid. ingentaconnect.com The resulting material was found to be mesoporous and contained approximately 39.8% (w/w) of 4CPA. ingentaconnect.com

Interestingly, it is also possible to simultaneously intercalate both 4CPA and another herbicide, 2,4-dichlorophenoxyacetate (B1228070) (DPA), into a Zn/Al-LDH host using a co-precipitation method. arabjchem.org This resulted in a biphasic nanohybrid material with two distinct basal spacings of 2.54 nm and 1.97 nm, corresponding to the intercalation of DPA and 4CPA, respectively. arabjchem.org

Calcium-aluminium layered double hydroxide (Ca-Al LDH) has also been investigated as a host material for creating a controlled-release system for 4-chlorophenoxyacetic acid (4-CPA). analis.com.my The intercalation of 4-CPA into the Ca-Al LDH interlayer has been successfully achieved using a co-precipitation method at a pH of 12. analis.com.my The concentration of the aluminum source, aluminum nitrate (B79036) nonahydrate (Al(NO₃)₃·9H₂O), was found to be a crucial parameter for successful intercalation. analis.com.my

When a lower concentration of Al(NO₃)₃·9H₂O (0.025 M) was used, the basal spacing of the resulting nanocomposite increased from 8.54 Å to 9.98 Å, indicating the successful incorporation of 4-CPA anions into the LDH interlayer. analis.com.my In contrast, at a higher concentration (0.10 M), the basal spacing remained unchanged, suggesting that intercalation did not occur under these conditions. analis.com.my

The successful intercalation at the lower aluminum concentration was further confirmed by Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy. analis.com.my The spectrum of the 0.025 M nanocomposite showed the disappearance of the nitrate peak from the original LDH and the appearance of a new band corresponding to the carboxylate group (COO⁻) of the 4-CPA anion. analis.com.my This confirmed that the nitrate ions in the interlayer had been replaced by 4-CPA. analis.com.my

The successful formation of this compound (4-CPA) nanocomposites with layered double hydroxides (LDHs) is confirmed through various physico-chemical characterization techniques.

Powder X-ray Diffraction (PXRD) is a primary tool used to demonstrate the intercalation of 4-CPA into the LDH structure. A significant increase in the basal spacing (the distance between the layers) of the LDH after the intercalation process is a clear indication of the successful incorporation of the guest anion. For instance, the intercalation of 4-CPA into a Ca-Al LDH resulted in an increase in basal spacing from 8.54 Å to 9.98 Å. analis.com.my Similarly, for a Zn-Al-LDH nanocomposite, the basal spacing expanded from 8.9 Å to 20.1 Å. ingentaconnect.com In the case of a zinc-layered hydroxide (ZLH) nanohybrid, a basal spacing of 1.9 nm was observed. jocms.org

Fourier-Transform Infrared (FTIR) Spectroscopy provides evidence of the presence of 4-CPA within the nanocomposite. The FTIR spectrum of the nanocomposite will exhibit characteristic absorption bands of both the LDH host and the 4-CPA guest. analis.com.myingentaconnect.com A key indicator of successful intercalation is the appearance of a new band corresponding to the carboxylate group (COO⁻) of the 4-CPA anion, and often the disappearance or reduction in the intensity of the peak corresponding to the original interlayer anion (e.g., nitrate). analis.com.my For example, in the Ca-Al-4CPA nanocomposite, a carboxylate band appeared at 1634 cm⁻¹, while the nitrate peak at 1365 cm⁻¹ disappeared. analis.com.my

Brunauer-Emmett-Teller (BET) analysis is used to determine the surface area and porosity of the nanocomposites. Studies have shown that 4-CPA-LDH nanocomposites are typically mesoporous materials. analis.com.myingentaconnect.com The nitrogen adsorption-desorption isotherms often show a Type IV classification with a H3 hysteresis loop, which is characteristic of mesoporous materials with slit-shaped pores. analis.com.my The intercalation of 4-CPA can lead to a wider hysteresis loop and an increase in the maximum adsorbate uptake compared to the parent LDH. analis.com.my

Elemental Analysis (CHNS) can be used to quantify the amount of 4-CPA loaded into the LDH. For instance, the loading of 4-CPA in a Zn-Al-LDH nanocomposite was estimated to be 39.8% (w/w). ingentaconnect.com

Thermogravimetric Analysis (TGA) provides information about the thermal stability of the nanocomposite and can also be used to estimate the loading of the intercalated 4-CPA. jocms.org The TGA curve of a 4CPA-ZLH nanohybrid showed distinct weight loss stages corresponding to the loss of adsorbed water and the decomposition of the intercalated 4-CPA. jocms.org

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the morphology of the nanocomposites. For example, a 4CPA-ZLH nanohybrid was observed to have a flake-like fibrous structure. researchgate.net SEM and TEM analyses of 4CPA-ZnO nanotubes revealed uniform, monodisperse nanoparticles with an average diameter of 35 nm. jocms.org

Direct Injection Mass Spectrometry (DIMS) can confirm the presence of the intercalated anions. DIMS analysis of a biphasic Zn/Al-LDH nanohybrid confirmed the intercalation of both 4-CPA and 2,4-dichlorophenoxy acetate (B1210297). arabjchem.org

Table 1: Physico-Chemical Characterization Data for this compound Nanocomposites

| Nanocomposite | Characterization Technique | Key Finding |

| Ca-Al-4CPA | Powder X-ray Diffraction (PXRD) | Basal spacing increased from 8.54 Å to 9.98 Å. analis.com.my |

| Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) | Disappearance of nitrate peak and appearance of carboxylate (COO⁻) band at 1634 cm⁻¹. analis.com.my | |

| Brunauer-Emmett-Teller (BET) | Mesoporous material with a Type H3 hysteresis loop. analis.com.my | |

| Zn-Al-4CPA | Powder X-ray Diffraction (PXRD) | Basal spacing increased from 8.9 Å to 20.1 Å. ingentaconnect.com |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Spectrum showed features of both Zn-Al-LDH and 4CPA. ingentaconnect.com | |

| Carbon, Hydrogen, Nitrogen, and Sulfur (CHNS) Analysis | 4CPA loading of 39.8% (w/w). ingentaconnect.com | |

| Zn/Al-4CPA/DPA | Powder X-ray Diffraction (PXRD) | Biphasic with basal spacings of 2.54 nm and 1.97 nm. arabjchem.org |

| Direct Injection Mass Spectrometry (DIMS) | Confirmed intercalation of both 4CPA and DPA anions. arabjchem.org | |

| ZLH-4CPA | Powder X-ray Diffraction (PXRD) | Basal spacing of 1.9 nm at 0.2 M 4CPA concentration. jocms.org |

| Scanning Electron Microscopy (SEM) | Flake-like fibrous structure. researchgate.net | |

| Transmission Electron Microscopy (TEM) | Uniform nanoparticles with an average diameter of 35 nm. jocms.org | |

| Thermogravimetric Analysis (TGA) | Showed weight loss corresponding to water and 4CPA decomposition. jocms.org |

Controlled Release Kinetics and Mechanisms from Nanocarriers

The release of this compound (4-CPA) from layered double hydroxide (LDH) and zinc-layered hydroxide (ZLH) nanocarriers is a controlled process, with the kinetics and mechanism being influenced by several factors, including the composition of the release medium. ingentaconnect.comresearchgate.net

Studies on the release of 4-CPA from a Zn-Al-LDH nanocomposite showed a biphasic release pattern: an initial rapid release followed by a more sustained release. ingentaconnect.com The total amount of 4-CPA released was found to be dependent on the concentration of sodium carbonate in the release medium. For instance, after a certain period, 21%, 66%, and 72% of the intercalated 4-CPA was released into 0.0001 M, 0.00025 M, and 0.0005 M sodium carbonate solutions, respectively. ingentaconnect.com The pH of the release medium also plays a significant role. In distilled water, the amount of 4-CPA released after 1000 minutes was approximately 75% at pH 3, 35% at pH 6.25, and 57% at pH 12. ingentaconnect.com

The release of 4-CPA from ZLH nanohybrids has been found to follow a pseudo-second-order kinetic model. jocms.orgresearchgate.net This model suggests that the rate-limiting step may be a chemical sorption process involving valency forces through sharing or exchange of electrons between the sorbent and sorbate. The release from a biphasic nanohybrid containing both 4-CPA and 2,4-dichlorophenoxyacetate (DPA) showed that both anions were released, but at different rates, opening up possibilities for the controlled release of multiple active agents. arabjchem.org

In a comparative study, the release rate of 4-CPA from a Zn-Al-LDH was found to be slower than that of the structurally similar but slightly bulkier 2,4-dichlorophenoxyacetate (24D). ingentaconnect.com This suggests that the chemical structure of the intercalated guest anion can be used to fine-tune the release kinetics. ingentaconnect.com

Table 2: Release of 4-CPA from Nanocarriers under Different Conditions

| Nanocarrier | Release Medium | Percentage of 4-CPA Released | Time |

| Zn-Al-LDH | 0.0001 M Sodium Carbonate | 21% | Not specified |

| 0.00025 M Sodium Carbonate | 66% | Not specified | |

| 0.0005 M Sodium Carbonate | 72% | Not specified | |

| Distilled Water (pH 3) | ~75% | 1000 min | |

| Distilled Water (pH 6.25) | ~35% | 1000 min | |

| Distilled Water (pH 12) | ~57% | 1000 min |

Data sourced from Hussein et al., 2007 ingentaconnect.com

Molecular and Cellular Mechanisms of 4 Chlorophenoxyacetate Action in Biological Systems

Auxin Mimicry and Plant Hormonal Regulation by 4-Chlorophenoxyacetate

This compound (4-CPA) is a synthetic compound belonging to the phenoxy class of chemicals, recognized for its activity as a plant growth regulator. biotrend.comcn-agro.complantgrowthhormones.com Its primary mechanism of action is mimicking the natural plant hormone auxin (Indole-3-acetic acid, IAA). wikipedia.orgpressbooks.pub As a synthetic auxin, 4-CPA can elicit physiological responses similar to those caused by high concentrations of endogenous auxin, leading to the regulation of various growth processes. plantgrowthhormones.compressbooks.pub The compound is absorbed by the plant through its roots, stems, leaves, and flowers and is then translocated to the meristematic tissues where growth occurs. biotrend.comwikipedia.org This systemic action allows it to influence plant development comprehensively. biotrend.complantgrowthhormones.com While it is used to promote desirable traits at low concentrations, it can act as an herbicide at higher doses, causing uncontrolled and unsustainable growth that leads to plant death, particularly in susceptible broadleaf species. biotrend.comwikipedia.orgconsensus.app

The molecular basis of 4-CPA's action lies in its interaction with the core components of the plant's natural auxin signaling pathway. nih.gov Like endogenous auxin, 4-CPA functions by binding to a family of auxin co-receptors known as TIR1/AFB (Transport Inhibitor Response 1/Auxin-Signaling F-Box). xtbg.ac.cnresearchgate.netmaxapress.com This binding event acts as a "molecular glue," stabilizing the interaction between the TIR1/AFB proteins and a class of transcriptional repressor proteins called Aux/IAA. nih.govxtbg.ac.cn

The formation of this complex (TIR1/AFB-auxin-Aux/IAA) targets the Aux/IAA repressors for ubiquitination and subsequent degradation by the 26S proteasome. nih.gov The removal of these repressors liberates Auxin Response Factors (ARFs), which are transcription factors that bind to auxin-response elements in the promoters of specific genes. maxapress.com This activation of ARFs initiates the transcription of numerous auxin-responsive genes, which in turn drives cellular responses such as cell elongation, division, and differentiation. plantgrowthhormones.comnih.gov By hijacking this natural regulatory system, 4-CPA can disrupt the plant's normal hormonal balance, particularly the auxin-cytokinin equilibrium, leading to significant changes in growth and development. pjoes.com Some research also suggests that 4-CPA application can stimulate the synthesis of endogenous IAA in certain plant tissues, such as tomato ovaries, further amplifying the auxin signal. nih.gov

Conversely, synthetic auxins, including 4-CPA derivatives, are effective in promoting the formation of adventitious roots, which are roots that arise from non-root tissues like stems. nih.govbiorxiv.org Research has identified a slow-release conjugate, 4-chlorophenoxyacetic acid-L-tryptophan-OMe, as a highly competent agent for inducing adventitious rooting in woody plants that are typically difficult to propagate, such as Eucalyptus. nih.govbiorxiv.org The efficacy of this compound is attributed to its ability to provide prolonged auxin signaling through slow, sustained release of the active 4-CPA molecule. nih.gov

One of the most significant agricultural applications of 4-CPA is the induction of parthenocarpy—the development of fruit without prior fertilization. biotrend.complantgrowthhormones.com This process results in the production of seedless fruits in crops such as tomatoes and grapes. cn-agro.complantgrowthhormones.comnih.gov Application of 4-CPA to unpollinated flowers triggers the ovary to develop into a fruit, bypassing the need for fertilization. nih.gov

Research has shown that 4-CPA can positively influence the mechanical properties of plant stems. In a study involving rice plants, treatment with 4-CPA led to a significant increase in stem strength. nih.gov This biomechanical change was linked to observable alterations at the cellular level, specifically the accumulation of granular, lignin-like polymers within the parenchyma cells of the leaf sheath. nih.gov This suggests that 4-CPA can trigger biochemical pathways leading to the reinforcement of structural tissues, thereby enhancing the plant's physical integrity.

Interactive Data Table: Effect of this compound on Rice Growth Parameters

The following table summarizes research findings on the impact of different 4-CPA concentrations on the root mass and stem strength of rice plants after a 10-day treatment period. nih.gov

| 4-CPA Concentration (mg L⁻¹) | Average Root Mass (g) | Average Stem Strength (N) |

| 0 (Control) | ~0.18 | ~9.5 |

| 2 | ~0.12 | ~10.0 |

| 5 | ~0.11 | 11.4 |

| 10 | ~0.12 | 13.6 |

Modulation of Plant Growth and Development Processes

Intracellular and Biochemical Responses to this compound

The application of 4-CPA initiates a cascade of intracellular and biochemical changes beyond the primary interaction with the auxin signaling pathway. Upon absorption, the compound can be metabolized by the plant; for instance, it can be degraded to 4-chlorophenol (B41353). nih.gov

A notable biochemical response is the modulation of key enzyme activities. Studies have reported that 4-CPA treatment can alter the activity of peroxidase (POD) and superoxide (B77818) dismutase (SOD), enzymes involved in managing oxidative stress. nih.govnih.gov Furthermore, 4-CPA influences metabolic pathways at the transcriptional level. It has been shown to significantly upregulate the expression of genes involved in the phenylpropanoid biosynthesis pathway. nih.gov This pathway is crucial for the production of a wide array of secondary metabolites, including flavonoids and lignin (B12514952) precursors. Consequently, 4-CPA treatment can lead to an increased accumulation of defense-related compounds such as flavonoids and phenolamines. nih.gov In mulberry leaves, 4-CPA treatment specifically induced the expression of key flavonoid biosynthesis genes, including chalcone (B49325) synthase (CHS) and phenylalanine ammonia (B1221849) lyase (PAL). nih.gov This stimulation of secondary metabolism can also lead to physical changes, such as the deposition of lignin-like polymers in stem tissues, contributing to increased structural strength. nih.gov

Stimulation of Nucleic Acid and Protein Synthesis

The impact of this compound (4-CPA) and related phenoxyacetic acid compounds on nucleic acid and protein synthesis is highly dependent on the biological system . In plants, these compounds, acting as synthetic auxins, are generally associated with the stimulation of growth, which involves increased synthesis of essential macromolecules. For instance, the closely related herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) is known to promote the biosynthesis of proteins in plant tissues, an effect linked to its herbicidal action of inducing uncontrolled cell division.

Conversely, studies in animal cell systems have shown an inhibitory effect. Research on Chinese hamster ovary cells demonstrated a significant inhibition of protein synthesis when cells were cultured in the presence of 2,4-D. This suggests that the cellular mechanisms responding to phenoxyacetates differ fundamentally between plant and animal kingdoms.

Modulation of Enzyme Activities and Cellular Respiration

This compound directly influences the activity of specific enzymes in both plants and microorganisms. In rice plants, treatment with 4-CPA leads to an increase in the expression of genes encoding peroxidases (PODs) and hydrogen peroxide (H₂O₂)-generating enzymes. This transcriptional upregulation results in significantly elevated POD activity within the plant tissue. This enzymatic change is a key part of the plant's defense response, where POD utilizes H₂O₂ to catalyze the polymerization of phenolic compounds.

In the context of microbial metabolism, certain bacteria have evolved enzymatic pathways to degrade 4-CPA. For example, the bacterium Cupriavidus sp. DL-D2 possesses a novel gene cluster that facilitates the breakdown of the compound. This pathway involves a dioxygenase (CpdA/CpdB) that catalyzes the initial conversion of 4-chlorophenoxyacetic acid to 4-chlorocatechol (B124253), which is then further processed by an aromatic cleavage enzyme, CpdC.

Modulation of Enzyme Activity by this compound

| Organism | Enzyme/System | Effect of 4-CPA | Reference |

|---|---|---|---|

| Rice (Oryza sativa) | Peroxidase (POD) | Activity significantly increased | |

| Rice (Oryza sativa) | H₂O₂-Generating Enzymes | Gene expression upregulated | |

| Cupriavidus sp. DL-D2 | Dioxygenase (CpdA/CpdB) | Catalyzes initial degradation of 4-CPA | |

| Cupriavidus sp. DL-D2 | Aromatic Cleavage Enzyme (CpdC) | Catalyzes further degradation of 4-CPA metabolite |

Impact on Cell Division and Cell Wall Stability

4-CPA and its analogs exert a profound influence on cell division and structural integrity, particularly in plants. As a synthetic auxin, it can induce uncontrolled cell division, a hallmark of its herbicidal effect. This disruption of normal mitotic processes leads to abnormal growth and tissue development. Studies on the related compound 2,4-D have shown that it affects the expression of genes related to the organization of the plant cell wall, including the upregulation of expansin genes, which are involved in cell wall loosening.

The mechanism often involves the disruption of microtubules, which are essential for the proper formation of the mitotic spindle during cell division. This interference can lead to abnormal root tip swelling and the formation of cells with multiple nuclei. In grape ovules, 4-CPA has been observed to induce cell division and redifferentiation of the integument, leading to abnormal thickening.

Activation of Proton Pumps and Ion Homeostasis

A central mechanism of action for auxin-like compounds, including 4-CPA, is explained by the "acid growth hypothesis". This theory posits that auxins stimulate the activity of plasma membrane proton pumps (H⁺-ATPases). These pumps actively transport hydrogen ions (H⁺) from the cytoplasm into the apoplast (the cell wall space), thereby lowering the pH of the cell wall.

Transcriptomic and Metabolomic Profiling in Response to this compound Treatment

Induction of Defense Metabolites (e.g., Phenolic Polymers, Flavonoids, Phenolamines)

The application of this compound (4-CPA) has been shown to elicit chemical defense responses in plants, notably in rice (Oryza sativa), against insect herbivores such as the white-backed planthopper (Sogatella furcifera). nih.gov This response involves the upregulation and accumulation of several key defense-related secondary metabolites. nih.gov

Upon absorption, 4-CPA treatment directly induces the synthesis of lignin-like phenolic polymers. nih.gov This process is mediated by an increase in the activity of peroxidase (POD), an enzyme that utilizes hydrogen peroxide (H2O2) as an electron acceptor to catalyze the polymerization of phenolic compounds. nih.gov These polymers are deposited in plant tissues, creating a physical barrier that can impede the feeding apparatus (stylet) of insects, preventing them from accessing the nutrient-rich phloem. nih.gov

In addition to the formation of physical barriers, 4-CPA treatment also elevates the levels of other defense-related metabolites, including flavonoids and phenolamines (PAs). nih.gov These compounds are known to possess antifeedant properties, deterring herbivores and negatively impacting their development. The combined effect of the phenolic polymers and the increased concentrations of flavonoids and phenolamines contributes to enhanced plant resistance. nih.gov Research indicates that these induced chemical defenses can lead to adverse effects on insect nymphs, such as prolonged developmental periods. nih.gov

Table 1: Defense Metabolites Induced by this compound in Rice

| Metabolite Class | Specific Example/Type | Observed Effect | Mediating Enzyme | Reference |

|---|---|---|---|---|

| Phenolic Polymers | Lignin-like polymers | Deposition in plant tissue, creating a physical barrier against insect stylets. | Peroxidase (POD) | nih.gov |

| Flavonoids | - | Increased systemic levels, contributing to antifeedant properties. | - | nih.gov |

| Phenolamines (PAs) | - | Increased systemic levels, contributing to antifeedant properties. | - | nih.gov |

Molecular Interactions with Plant Transporters and Receptors

This compound, a synthetic auxin, utilizes the same cellular export machinery as endogenous auxins like indole-3-acetic acid (IAA). plantae.orgnih.govbiorxiv.org Its interaction with plant transporters, specifically the PIN-FORMED (PIN) family of auxin efflux carriers, is a critical aspect of its biological activity. nih.govnanion.de

Binding to PIN-FORMED Auxin Transporters and Transport Mechanisms

Research has demonstrated that 4-CPA is a substrate for PIN auxin transporters, such as Arabidopsis thaliana PIN8 (AtPIN8). nih.govnih.gov It is actively transported across the cell membrane in a process that is electrogenic and can be inhibited by known auxin transport blockers. nanion.de The transport kinetics of 4-CPA have been shown to be comparable to those of the natural auxin IAA, indicating that it effectively co-opts the native auxin transport pathway. plantae.org

The transport of 4-CPA by PIN transporters is a dynamic, multi-step process. nih.gov Cryo-electron microscopy (Cryo-EM) studies have provided a detailed map of the molecular interactions as 4-CPA transits the membrane. nih.gov The process begins with the recognition of the 4-CPA molecule in the transporter's vestibule, after which it moves into a specific binding pocket. nih.gov This binding event is a key trigger for the subsequent conformational changes required for transport. nih.gov

Substrate Specificity and Conformational Changes in Transporters

The binding of 4-CPA to the PIN8 transporter induces a series of significant conformational changes that facilitate its movement across the membrane. nih.govbiorxiv.orgnih.gov Cryo-EM has successfully captured five distinct states of the PIN8 transporter during its interaction with 4-CPA, illustrating a complete transport cycle from an inward-open to an outward-open state. biorxiv.orgnih.gov

The transport cycle involves the following key conformational states:

Substrate Recognition: 4-CPA is first recognized in the vestibule of the inward-facing transporter. nih.gov

Binding: The molecule settles into a binding pocket, which induces a major conformational shift. nih.gov

Transition to Outward State: The occupation of the binding pocket triggers the transporter to change to an outward-facing conformation. nih.gov

Release: The binding steps are reversed in the outward state, leading to the release of 4-CPA outside the cell. nih.gov

Return to Inward State: The transporter reverts to its inward-facing conformation to begin a new cycle.

Substrate specificity in PIN transporters is determined by key amino acid residues within the binding site that interact with the substrate molecule. plantae.orgnanion.de Structure-guided mutagenesis has identified specific residues that are critical for coordinating the carboxyl or halogen groups of phenoxyacetic acid herbicides like 4-CPA. nanion.de The precise configuration of the binding site dictates the affinity and specificity for different auxin substrates, ensuring the efficient transport of molecules like 4-CPA. plantae.orgnih.gov The structural data show how the chemical diversity of synthetic auxins can be accommodated within the transporter's binding site. nih.gov

Table 2: Conformational States of PIN8 Transporter During 4-CPA Transport Cycle

| State | Description | Key Event | Reference |

|---|---|---|---|

| 1. Inward-Open (Pre-binding) | The transporter is open to the cytoplasm, with 4-CPA entering the vestibule. | Substrate recognition | biorxiv.orgnih.gov |

| 2. Inward-Open (Bound) | 4-CPA moves from the vestibule and settles into the primary binding pocket. | Substrate binding | nih.gov |

| 3. Occluded | A transient, short-lived state where the substrate is trapped within the binding pocket as the transporter transitions. | Conformation shift initiation | nih.gov |

| 4. Outward-Open (Bound) | The transporter is now open to the extracellular space, still bound to 4-CPA. | Preparation for substrate release | biorxiv.orgnih.gov |

| 5. Outward-Open (Partly Released) | 4-CPA is released from the binding pocket into the extracellular space. | Substrate release | biorxiv.orgnih.gov |

Table 3: Mentioned Chemical Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | 4-CPA |

| Hydrogen Peroxide | H2O2 |

| Indole-3-acetic acid | IAA |

| 2,4-Dichlorophenoxyacetic acid | 2,4-D |

| 4-Chlorophenol | 4-CP |

| 4-Fluorophenoxyacetic acid | 4-FPA |

Environmental Fate and Biotransformation of 4 Chlorophenoxyacetate

Environmental Transport and Distribution Dynamics

The movement and partitioning of 4-CPA across different environmental compartments—soil, water, and air—are governed by several key characteristics.

4-Chlorophenoxyacetic acid is characterized by its high potential for movement within soil and water systems. epa.govnih.gov This mobility is largely attributed to its low soil organic carbon-water (B12546825) partitioning coefficient (Koc), estimated to be around 18, which suggests a weak bond with soil particles and a high tendency to remain dissolved in water. nih.govrayfull.com

Furthermore, with a pKa of 3.56, 4-CPA exists predominantly as an anion in most environmental settings. nih.govrayfull.com Anionic compounds generally exhibit greater mobility in soils compared to their neutral counterparts, further enhancing the compound's ability to travel through the soil profile. nih.gov Studies on the related compound 2-methyl-4-chlorophenoxyacetic acid (MCPA) corroborate this, showing that mobility tends to increase as the organic matter content of the soil decreases. who.intsourcetotap.eu Its high solubility and poor adsorption contribute significantly to its potential for transport into both surface and groundwater. sourcetotap.eu

Given its high mobility, 4-CPA presents a notable potential for leaching into groundwater and transport via surface runoff into rivers and lakes. canada.capublications.gc.ca The weak adsorption to soil particles means that it is not strongly retained in the upper soil layers and can be readily washed downward by rainfall or irrigation, a process known as leaching. who.int

Simultaneously, the compound can be carried across the land surface with rainwater, contributing to surface water contamination. canada.ca Research on the similar herbicide MCPA has demonstrated that it is susceptible to transport into surface and groundwater bodies, and that leaching can be exacerbated in frozen soil conditions. sourcetotap.euresearchgate.net Efforts have been explored to develop formulations that could reduce the leaching and runoff of such herbicides. analis.com.my

Once in the atmosphere, 4-Chlorophenoxyacetic acid is expected to exist almost entirely in the vapor phase. nih.govrayfull.com Its estimated vapor pressure is 3.2 x 10⁻⁴ mm Hg at 25°C. nih.govrayfull.com In the air, it undergoes degradation primarily through reactions with photochemically-produced hydroxyl radicals, with an estimated atmospheric half-life of approximately 35 hours. nih.govrayfull.com Photodegradation by natural sunlight is also a significant process; one report suggests a 30% degradation over a 24-hour period of exposure to sunlight. nih.govrayfull.com

However, volatilization—the process of turning from a liquid or solid into a vapor—is not considered a major pathway for 4-CPA to enter the atmosphere from water or moist soil. nih.govrayfull.com This is because the compound exists as an anion, and anions are not volatile. nih.govrayfull.com Similarly, significant volatilization from dry soil surfaces is not anticipated based on its vapor pressure. nih.govrayfull.com Studies on the related compound MCPA have shown that while volatilization from the acid or salt form is generally low, atmospheric concentrations can increase for several hours following application, suggesting a post-application source of volatilization. publications.gc.cadntb.gov.uamdpi.com

Sorption, the process by which a chemical binds to soil particles, is relatively low for 4-Chlorophenoxyacetic acid. sourcetotap.eu Based on its estimated Koc value, it is not expected to adsorb significantly to suspended solids in water or to sediment. nih.govrayfull.com This limited sorption is a key factor in its high mobility and leaching potential. sourcetotap.eu

Studies on phenoxyacetic acids in volcanic soil have shown that the degree of sorption can be influenced by factors such as pH and temperature, with sorption capacity decreasing as these factors increase. massey.ac.nz Desorption experiments, which measure the release of a substance from soil particles, indicated that a portion of the adsorbed chemical could not be easily released, suggesting some resistance to desorption. massey.ac.nz Research into the use of biochar (a charcoal-like substance) as a soil amendment has shown that it can increase the sorption of the related compound MCPA, with the effect being more pronounced with biochar produced at higher temperatures. plos.orgcsic.es This increased sorption on biochar can, in turn, limit the desorption of the compound. plos.orgresearchgate.net

Biodegradation Pathways and Microbial Metabolism

Microbial activity is a primary driver for the breakdown of 4-Chlorophenoxyacetate in the environment. A diverse array of microorganisms has been identified that can metabolize this compound, using it as a source of carbon and energy.

Numerous microorganisms capable of degrading 4-CPA and related phenoxyacetic acids have been isolated from the environment.

Table 1: Key Research Findings on 4-CPA Degrading Microorganisms

| Microbial Group | Specific Examples | Key Findings | Citations |

|---|---|---|---|

| Bacteria | Pseudomonas sp. | A pseudomonad was isolated from soil that could utilize 4-CPA as its sole carbon source. nih.govportlandpress.com Other Pseudomonas species have been shown to degrade related compounds like MCPA. koreascience.krcapes.gov.br | koreascience.kr, nih.gov, portlandpress.com, capes.gov.br |

| Cupriavidus sp. | Strain DL-D2 was identified to utilize 4-CPA for growth via a novel degradation pathway involving a dioxygenase that converts it to 4-chlorocatechol (B124253). nih.gov The Cupriavidus genus is known for degrading various chlorophenols. researchgate.net | nih.gov, researchgate.net | |

| Burkholderia sp. | Several dominant 4-CPA-degrading bacteria isolated from agricultural soils were identified as Burkholderia species. jmicrobiol.or.kr | jmicrobiol.or.kr | |

| Anaerobic Consortia | An anaerobic bacterial consortium enriched from river sediment was shown to degrade the related compound MCPA. Key members included Acidaminococcaceae, Syntrophorhabdus, and Dehalobacter. nih.gov | nih.gov | |

| Fungi | Phomopsis sp. | An endophytic fungus (strain E41) isolated from a guava plant was found to effectively degrade the related compound MCPA, converting it to 4-chloro-2-methylphenol. aloki.hu | aloki.hu |

| Dichomitus squalens | This lignin-degrading fungus was shown to break down chlorophenoxyacetic acids, with the corresponding chlorophenol as the initial product. nih.gov | nih.gov |

The degradation process often begins with the cleavage of the ether bond. For instance, a novel dioxygenase (CpdA/CpdB) in Cupriavidus sp. DL-D2 was found to convert 4-chlorophenoxyacetic acid directly to 4-chlorocatechol. nih.gov This is a different initial step compared to other known pathways that first form 4-chlorophenol (B41353). nih.gov In fungi, the degradation of chlorophenoxyacetic acids by Dichomitus squalens also starts with the formation of the corresponding chlorophenol. nih.gov The diversity of these microbial degraders and their metabolic pathways underscores the complex processes involved in the natural attenuation of 4-CPA in the environment.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| 2,4,5-trichlorophenol (2,4,5-TCP) |

| 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) |

| 2,4-Dichlorophenol (2,4-DCP) |

| 2,4-dichlorophenoxyacetic acid (2,4-D) |

| 2-chloro-p-benzoquinone |

| 2-methyl-4-chlorophenoxyacetic acid (MCPA) |

| 2-methylphenol (2-MP) |

| 3-chloromuconate |

| 3-chlorophenoxyacetic acid |

| 4-chloro-2-hydroxyphenoxyacetate |

| 4-chloro-2-methylphenol (MCP) |

| 4-chlorocatechol |

| 4-chlorophenol |

| This compound (4-CPA) |

| beta-chloromuconate |

| cis-cis-beta-chloromuconate |

| fumarate |

| fumarylacetate |

| gamma-carboxymethylene-Delta(alphabeta)-butenolide |

| Glycolic acid |

| glyoxylic acid |

| hydroquinone |

| maleylacetate (B1240894) |

| malic acid |

| maleic acid |

| oxalic acid |

| p-benzoquinone |

| para-chloro-ortho-cresol (PCOC) |

| Phenol (B47542) |

Initial Catabolic Steps and Aromatic Ring Cleavage

The first committed step in the microbial degradation of this compound is the cleavage of the aryl ether bond. nih.gov This reaction severs the link between the chlorophenoxy group and the acetate (B1210297) side chain, yielding 4-chlorophenol and glyoxylate. nih.govwikipedia.org This crucial step is often catalyzed by an α-ketoglutarate-dependent dioxygenase, an enzyme encoded by the tfdA gene in many soil microorganisms. nih.govwikipedia.org In some bacteria, a different enzyme system, a Rieske non-heme iron oxygenase encoded by cadAB genes, can also perform this initial cleavage. nih.govplos.org

However, some bacterial strains, like Cupriavidus sp. DL-D2, exhibit a novel pathway where they can utilize 4-chlorophenoxyacetic acid for growth but not 4-chlorophenol. nih.gov This suggests an alternative initial degradation mechanism that bypasses the formation of 4-chlorophenol as a free intermediate. nih.gov In anaerobic environments, the biotransformation of related compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) can also lead to the formation of 4-chlorophenol as a terminal product under certain conditions. nih.gov

Following the formation of 4-chlorophenol, the next step is the hydroxylation of the aromatic ring to produce a chlorocatechol. Specifically, 4-chlorophenol is hydroxylated to form 4-chlorocatechol. nih.govresearchgate.net This reaction is a critical detoxification step, as it prepares the stable aromatic ring for subsequent cleavage. The enzyme responsible for this transformation is a 4-chlorophenol hydroxylase. nih.gov

In some degradation pathways, particularly those for the related herbicide 2,4-D, 4-chlorocatechol is a central intermediate. nih.gov It's also a key metabolite in the degradation of other chlorinated aromatic compounds. nih.govasm.org Interestingly, some bacterial strains have developed pathways that directly convert this compound to 4-chlorocatechol, bypassing the 4-chlorophenol intermediate. nih.gov This direct hydroxylation is catalyzed by a dioxygenase, as seen in Cupriavidus sp. DL-D2. nih.gov

Subsequent Degradation of Chlorocatechols (e.g., Muconate Pathway)

Once formed, chlorocatechols are funneled into a modified ortho-cleavage pathway, often referred to as the chlorocatechol pathway or a modified muconate pathway. nih.govasm.org This pathway is responsible for the cleavage of the aromatic ring, a key step in the complete degradation of the compound. The central enzyme in this step is chlorocatechol 1,2-dioxygenase, which catalyzes the intradiol cleavage of the chlorocatechol ring. nih.govnih.gov This action results in the formation of a chlorinated muconic acid. nih.govnih.gov

The cleavage of 4-chlorocatechol by chlorocatechol 1,2-dioxygenase yields 3-chloro-cis,cis-muconate. nih.govnih.gov This intermediate is then acted upon by a chloromuconate cycloisomerase. nih.govresearchgate.net This enzyme catalyzes the conversion of the chloromuconate into dienelactone intermediates. oup.comoup.com In some pathways, this can lead to the formation of cis-dienelactone. nih.govoup.com

Further enzymatic action by a dienelactone hydrolase converts the dienelactone to maleylacetate. nih.govresearchgate.net In some organisms, the degradation of 3-chloromuconate can lead to the formation of protoanemonin, which may be a dead-end product in some pathways. nih.gov The specific intermediates formed can vary between different microbial species and the specific enzymes they possess.

The ultimate fate of the carbon atoms from the 4-CPA molecule is mineralization, meaning their conversion into simple inorganic compounds or central metabolic intermediates. Following the formation of maleylacetate, a maleylacetate reductase reduces it to 3-oxoadipate. nih.govnih.gov This compound is then further metabolized and enters the Krebs cycle (tricarboxylic acid cycle), a central metabolic hub in the cell. nih.govresearchgate.net

Through the Krebs cycle and other metabolic processes, the carbon is ultimately converted into compounds like succinyl-CoA and acetyl-CoA. oup.comoup.com Further breakdown can lead to the formation of simple organic acids such as fumarate, acetate, oxalic acid, acetic acid, and formic acid, which are readily utilized by the cell for energy and biosynthesis. researchgate.net The complete mineralization results in the conversion of the organic carbon to carbon dioxide and water.

Enzymatic Mechanisms in Biodegradation

The biodegradation of this compound is orchestrated by a suite of specialized enzymes encoded by specific genes, often clustered together on bacterial plasmids or chromosomes. nih.govnih.gov The most well-studied enzymatic pathway involves the tfd genes, originally identified for their role in 2,4-D degradation but also active on 4-CPA. nih.govoup.com

Key enzymes and their corresponding genes in this pathway include:

α-Ketoglutarate-dependent 2,4-D dioxygenase (TfdA): Catalyzes the initial cleavage of the ether bond. wikipedia.orgnih.gov

Chlorophenol hydroxylase (TfdB): Responsible for the hydroxylation of 4-chlorophenol to 4-chlorocatechol. nih.govnih.gov

Chlorocatechol 1,2-dioxygenase (TfdC): Cleaves the aromatic ring of chlorocatechol. nih.govoup.com

Chloromuconate cycloisomerase (TfdD): Converts chloromuconate to dienelactone. oup.comoup.com

Dienelactone hydrolase (TfdE): Hydrolyzes the dienelactone intermediate. nih.gov

Maleylacetate reductase (TfdF): Reduces maleylacetate to 3-oxoadipate. nih.gov

An alternative initial cleavage mechanism is catalyzed by a Rieske non-heme iron oxygenase, with its subunits encoded by the cadAB genes. nih.govplos.org This highlights the diversity of enzymatic strategies that microorganisms employ to degrade this xenobiotic compound.

Role of Dioxygenases (e.g., α-Ketoglutarate-dependent dioxygenase, CpdA/CpdB)

The initial and critical step in the microbial degradation of 4-CPA often involves the cleavage of its ether bond, a reaction catalyzed by specific dioxygenase enzymes.

One major class of enzymes responsible for this is the α-Ketoglutarate-dependent dioxygenases (also known as aryloxyalkanoate dioxygenases or AADs). nih.govpnas.org These Fe(II) and α-ketoglutarate-dependent enzymes initiate the breakdown of phenoxy herbicides like 4-CPA by catalyzing the cleavage of the aryl ether bond to produce 4-chlorophenol and glyoxylate. nih.govpnas.org This pathway is a common and important route for the initial metabolism of 4-CPA by various bacteria. nih.gov The gene often associated with this activity is tfdA or tfdA-like genes, which are widely distributed among Proteobacteria. mdpi.com

A novel degradation mechanism has been identified in Cupriavidus sp. DL-D2, which utilizes a different type of dioxygenase. nih.gov This strain contains a gene cluster, designated cpd, which encodes the dioxygenase CpdA/CpdB . nih.gov This Rieske non-heme iron oxygenase catalyzes the conversion of 4-chlorophenoxyacetic acid directly to 4-chlorocatechol. nih.gov This is distinct from the more commonly studied pathway that proceeds via 4-chlorophenol. nih.gov The CpdA/CpdB enzyme system has also been shown to degrade other related compounds, such as 3-chlorophenoxyacetic acid and phenoxyacetic acid. nih.gov Following this initial conversion, another enzyme, CpdC, further breaks down the aromatic ring of 4-chlorocatechol. nih.gov

Ring-Fission, Lactonizing, and Delactonizing Enzymes

Following the initial hydroxylation of the aromatic ring, the subsequent steps in the degradation pathway involve ring-opening and further modifications catalyzed by a series of specialized enzymes. While much of the detailed research on this sequence has been conducted on the closely related compound 4-chloro-2-methylphenoxyacetate (MCPA), the enzymatic principles are relevant. nih.govportlandpress.com

In a pathway studied in Pseudomonas species, after the formation of a substituted catechol (e.g., 5-chloro-3-methylcatechol (B1196421) from MCPA), the next step is aromatic ring cleavage. nih.govportlandpress.com This is performed by a ring-fission oxygenase (a type of dioxygenase) which requires cofactors like Fe²⁺ or Fe³⁺ for its activity. nih.govportlandpress.com This enzyme breaks the catechol ring to form a muconic acid derivative, such as cis,cis-γ-chloro-α-methylmuconate. nih.gov

This unstable intermediate then undergoes cyclization, a reaction catalyzed by a lactonizing enzyme . nih.govportlandpress.com This enzyme, which can be stimulated by ions like Mn²⁺, Mg²⁺, and Fe²⁺, converts the muconate derivative into a butenolide compound (a type of lactone). nih.govportlandpress.com

The final step in this sequence is carried out by a delactonizing enzyme . nih.govportlandpress.com This enzyme hydrolyzes the butenolide, opening the lactone ring to form a product like γ-hydroxy-α-methylmuconate, which can then enter central metabolic pathways. nih.govportlandpress.com No cofactor requirement has been demonstrated for this delactonizing enzyme. nih.gov

Factors Influencing Biodegradation Rates (e.g., Soil Type, pH, Moisture, Organic Matter, Microbial Communities)

The rate at which this compound is biodegraded in the environment is not constant but is influenced by a variety of physicochemical and biological factors. rayfull.comaloki.humdpi.com The interplay of these factors determines the persistence of the compound in soil and water.

Key factors include:

Microbial Communities: The presence of specific microorganisms with the genetic capacity to produce degradative enzymes (like dioxygenases) is the most crucial factor. mdpi.comresearchgate.net The composition and density of these microbial populations directly impact the degradation potential of an environment.

pH: The acidity or alkalinity of the medium significantly affects microbial activity and enzyme function. aloki.humdpi.com Studies on the degradation of the related compound MCPA by the fungus Phomopsis sp. found that biodegradation occurred over a wide pH range of 4 to 9, with the optimal pH for degradation being 6. aloki.hu

Temperature: Microbial growth and enzyme kinetics are temperature-dependent. The optimal temperature for MCPA degradation by Phomopsis sp. was found to be 30°C. aloki.hu

Initial Concentration: The starting concentration of the compound can influence degradation rates. High concentrations may be inhibitory to microbial life, while very low concentrations may not be sufficient to induce the necessary degradative enzymes. aloki.humdpi.com

Soil Type and Organic Matter: Soil composition, particularly clay and organic matter content, can affect the bioavailability of 4-CPA to microorganisms. The compound is expected to have very high mobility in soil based on its low estimated organic carbon partition coefficient (Koc) of 18. rayfull.com

Moisture: Water is essential for microbial activity and acts as a transport medium for the substrate to reach the microorganisms.

Table 1: Research Findings on Factors Influencing Phenoxyacetic Acid Herbicide Biodegradation This table is interactive. Click on the headers to sort the data.

| Factor | Organism/System | Compound | Optimal Condition/Finding | Reference |

|---|---|---|---|---|

| pH | Phomopsis sp. | MCPA | Optimal degradation at pH 6 | aloki.hu |

| Temperature | Phomopsis sp. | MCPA | Optimal degradation at 30°C | aloki.hu |

| Initial Concentration | Phomopsis sp. | MCPA | Maximum degradation rate at 50 mg/L | aloki.hu |

| pH | ZnO Photocatalysis | 4-CPA | Optimal degradation at pH 7.71 | mdpi.com |

| Microbial Genes | Soil Microcosm | 2,4-D / MCPA | Presence of tfdA-like genes indicates degradation potential | mdpi.com |

Abiotic Degradation Processes

In addition to microbial action, this compound can be degraded by non-biological processes, particularly through interactions with light and advanced chemical oxidation methods.

Photodegradation Mechanisms in Aqueous Environments

Photolysis, or degradation by light, is considered an important environmental fate process for 4-CPA in sunlit surface waters. rayfull.comnih.govrayfull.net The compound absorbs light in the ultraviolet spectrum at wavelengths greater than 290 nm, which is the portion of solar radiation that reaches the Earth's surface. rayfull.comrayfull.net One study noted a 30% degradation of 4-CPA after 24 hours of exposure to natural sunlight. nih.gov In the presence of a photocatalyst like zinc oxide (ZnO) and UV light, degradation is significantly enhanced, with one experiment showing 94.9% removal of 4-CPA in an hour, compared to only 7% removal by UV light alone. mdpi.com

Resistance to Aqueous Environmental Hydrolysis

4-Chlorophenoxyacetic acid is stable and resistant to hydrolysis in aqueous environments under typical environmental pH conditions. rayfull.comnih.govrayfull.net Hydrolysis, the cleavage of chemical bonds by the addition of water, is not a significant degradation pathway for this compound. rayfull.comrayfull.net

Advanced Oxidation Processes for this compound Degradation (e.g., Electro-Fenton, Photoelectro-Fenton)

Advanced Oxidation Processes (AOPs) are a group of technologies designed to degrade persistent organic pollutants. nih.govresearchgate.netacs.org These methods are based on the generation of highly reactive and non-selective hydroxyl radicals (•OH). nih.govacs.org

The Electro-Fenton process involves the electrochemical generation of hydrogen peroxide (H₂O₂) and the addition of ferrous iron (Fe²⁺) as a catalyst. nih.govacs.org The reaction between H₂O₂ and Fe²⁺ (Fenton's reaction) produces hydroxyl radicals, which then attack and break down the 4-CPA molecule. nih.govacs.org This process can achieve significant mineralization (the conversion of an organic compound to CO₂, water, and mineral salts), with studies showing approximately 80% mineralization of 4-CPA. nih.govacs.org

The Photoelectro-Fenton process enhances the Electro-Fenton method by adding ultraviolet (UV) light. nih.govacs.org The UV radiation facilitates the photodecomposition of complexes formed between ferric iron (Fe³⁺) and intermediate carboxylic acids (like oxalic acid), regenerating the Fe²⁺ catalyst and producing more hydroxyl radicals. nih.govacs.org This synergistic effect leads to a much higher mineralization rate, and research has shown that it can achieve complete mineralization of 4-CPA solutions. nih.govacs.orgacs.org The degradation pathway involves the formation of aromatic intermediates such as 4-chlorophenol, 4-chlorocatechol, and hydroquinone, which are further oxidized to short-chain carboxylic acids like oxalic, formic, malic, and fumaric acids before being completely converted to CO₂ and chloride ions. nih.govacs.orgacs.org

Table 2: Comparison of Advanced Oxidation Processes for 4-CPA Degradation This table is interactive. Click on the headers to sort the data.

| Process | Key Reagents/Conditions | Mineralization Efficiency | Key Intermediates | Reference |

|---|---|---|---|---|

| Electro-Fenton | Electro-generated H₂O₂, Fe²⁺ | ~80% | 4-Chlorophenol, 4-Chlorocatechol, Carboxylic Acids | nih.govacs.org |

| Photoelectro-Fenton | Electro-generated H₂O₂, Fe²⁺, UV Light | ~100% | 4-Chlorophenol, 4-Chlorocatechol, Carboxylic Acids | nih.govacs.orgacs.org |

| Anodic Oxidation | Pt anode | Very Slow Degradation | - | nih.govacs.org |

| Photocatalysis | ZnO, UV Light | ~95% degradation in 1 hr | - | mdpi.com |

Identification of Aromatic and Aliphatic Intermediates in Advanced Oxidation

Advanced analytical techniques, primarily gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC), have been instrumental in identifying and quantifying the byproducts formed during the oxidative degradation of 4-CPA.

Research has shown that the initial steps in the degradation of 4-CPA often involve the attack of hydroxyl radicals on the ether linkage or the aromatic ring. This leads to the formation of primary aromatic intermediates. Subsequent oxidation of these aromatic byproducts results in ring cleavage and the formation of various short-chain carboxylic acids, which are aliphatic in nature.

Aromatic Intermediates

The primary aromatic intermediates identified during the advanced oxidation of 4-CPA are a result of the initial attacks on the parent molecule. In processes like electro-Fenton and photoelectro-Fenton, the main identified aromatic intermediates include 4-chlorophenol, 4-chlorocatechol, and hydroquinone. acs.orgnih.govresearchgate.net The formation of 4-chlorophenol occurs through the breaking of the C(1)-O bond in the side chain of 4-CPA. researchgate.net In photocatalytic degradation involving an iron complex and hydrogen peroxide, phenol and 4-chlorophenol have been identified as the main degradation intermediates. nih.gov

The following table summarizes the key aromatic intermediates identified in different AOPs.

| Advanced Oxidation Process | Aromatic Intermediates Identified | Reference |

| Electro-Fenton | 4-Chlorophenol, 4-Chlorocatechol, Hydroquinone | acs.orgnih.govresearchgate.net |

| Photoelectro-Fenton | 4-Chlorophenol, 4-Chlorocatechol, Hydroquinone | acs.orgnih.govresearchgate.net |

| Photocatalysis (Fe(acac)3/H2O2) | Phenol, 4-Chlorophenol | nih.gov |

| Gamma/Ozone Process | Aromatic intermediates detected but amounts are lower compared to processes without ozone. | nih.govresearchgate.net |

Aliphatic Intermediates

Further oxidation of the aromatic intermediates leads to the opening of the benzene (B151609) ring and the formation of a variety of short-chain aliphatic carboxylic acids. These acids are the final organic species before complete mineralization to CO2, H2O, and inorganic ions.

In electrochemical AOPs such as electro-Fenton and photoelectro-Fenton, a range of carboxylic acids have been identified, including glycolic, glyoxylic, formic, malic, maleic, fumaric, and oxalic acids. acs.orgnih.govresearchgate.net The formation of these acids indicates the breakdown of the aromatic structure. researchgate.net Specifically, the initial breaking of the lateral chain of 4-CPA can yield glycolic acid alongside 4-chlorophenol. researchgate.net Studies involving gamma-ray-based AOPs have also confirmed the formation of oxalic, acetic, and formic acids as the final steps before mineralization. nih.govresearchgate.net

The table below details the aliphatic intermediates identified across various advanced oxidation methods.

| Advanced Oxidation Process | Aliphatic Intermediates Identified | Reference |

| Electro-Fenton | Glycolic acid, Glyoxylic acid, Formic acid, Malic acid, Maleic acid, Fumaric acid, Oxalic acid | acs.orgnih.govresearchgate.net |

| Photoelectro-Fenton | Glycolic acid, Glyoxylic acid, Formic acid, Malic acid, Maleic acid, Fumaric acid, Oxalic acid | acs.orgnih.govresearchgate.net |

| Gamma/H2O2 Process | Oxalic acid, Acetic acid, Formic acid | nih.govresearchgate.net |

| Gamma/Ozone Process | Oxalic acid, Acetic acid, Formic acid | nih.govresearchgate.net |

The complete mineralization of these aliphatic acids, particularly oxalic acid which can form stable complexes with iron ions, is a critical step in achieving full detoxification of the water. acs.orgnih.govresearchgate.net The use of techniques like photoelectro-Fenton is particularly effective due to the photochemical decomposition of these iron-oxalate complexes under UV light. acs.orgnih.govresearchgate.net

Structure Activity Relationship Sar and Molecular Design of 4 Chlorophenoxyacetate Analogs

Principles of Structure-Activity Relationship in Phenoxyacetic Acids

The auxin-like activity of phenoxyacetic acids is governed by a set of fundamental structural prerequisites. These were first outlined by Koepfli, Thimann, and Went, who postulated that activity requires an unsaturated ring system and a side chain with a carboxyl group (or a group that can be readily converted to it) separated by at least one carbon atom from the ring. researchgate.net The phenoxyacetic acid scaffold, to which 4-chlorophenoxyacetate belongs, fits these basic requirements.

Key principles for auxin activity in this class of compounds include:

An Unsaturated Ring System: A planar aromatic ring is essential for interaction with the biological target. researchgate.net

A Carboxylic Acid Side Chain: The acidic side chain, specifically the carboxyl group (-COOH), is critical for activity. researchgate.netcaltech.edu This group can act as a hydrogen bond donor and acceptor and can form strong electrostatic interactions with amino acids in the active site of target proteins. saudijournals.com

Spatial Relationship: The orientation and shape of the carboxyl group relative to the phenyl ring are important for the observed activities. tubitak.gov.tr

Two-Point Attachment Theory: A significant concept in auxin SAR is the "two-point attachment" theory. This hypothesis suggests that for a molecule to be active, it must be able to bind to a receptor at two points: one involving the carboxyl group of the side chain and another involving the aromatic ring, specifically at a free ortho position. caltech.edu Blocking both ortho positions with substituents, as in 2,4,6-trichlorophenoxyacetic acid, leads to a loss of activity in certain assays. caltech.edu

Influence of Molecular Structure on Plant Growth Regulatory Activity

The specific structure of a phenoxyacetic acid derivative dictates its potency and nature as a plant growth regulator. While the basic scaffold provides the potential for activity, modifications to both the side chain and the aromatic ring fine-tune this activity.

The side chain's length and structure are critical. For instance, in the phenoxy series, acids with an even number of carbon atoms in the side chain tend to be active, while those with an odd number are often inactive. annualreviews.org This is attributed to the process of β-oxidation within the plant, which breaks down the side chain. An even-numbered chain yields the active acetic acid derivative, whereas an odd-numbered chain results in an inactive phenol (B47542). annualreviews.org

The introduction of halogen substituents, such as chlorine, into the aromatic ring of phenoxyacetic acid can significantly enhance its auxin activity. scispace.com Unsubstituted phenoxyacetic acid itself has only slight auxin activity. scispace.com

The position of the halogen is paramount:

Para-substitution: Introducing a chlorine atom at the para-position (position 4), as in 4-chlorophenoxyacetic acid (4-CPA), results in a compound with notable auxin activity. scispace.comscispace.com This substitution with an electrophilic group increases activity. scispace.com

Ortho- and Meta-substitution: Substitution at the meta-position (e.g., m-chlorophenoxyacetic acid) also confers activity. scispace.com Ortho-substitution generally has a lesser effect compared to para or meta substitution. scispace.com

Multiple Substitutions: The activity can be further amplified with multiple halogen substitutions. For example, 2,4-dichlorophenoxyacetic acid (2,4-D) is a highly active auxin, demonstrating the synergistic effect of substituting at both the ortho and para positions. scispace.comscispace.com However, as noted earlier, substituting all ortho and para positions (e.g., 2,4,6-trichlorophenoxyacetic acid) can render the molecule inactive. caltech.edu

In studies on pineapple plants, high activity in delaying fruit senescence was observed for several halogen-substituted phenoxyacetic acids, particularly those substituted at the 4-, 2,4-, 3,4-, and 2,4,5- positions. uchicago.eduuchicago.eduuchicago.edu With few exceptions, these highly active compounds required a halogen at the 4-position. uchicago.edu

Structural Determinants of Herbicidal Efficacy and Selectivity

The same structural features that confer plant growth regulatory activity also determine a compound's potential as a herbicide. The herbicidal action of phenoxyacetic acids is essentially a result of applying a synthetic auxin at a concentration that overstimulates and disrupts normal growth processes, leading to the death of susceptible plants. spiedigitallibrary.orgencyclopedia.pub

The key structural determinants for herbicidal efficacy are the number and position of chlorine atoms on the aromatic ring. mdpi.comnih.gov

From Growth Regulator to Herbicide: While 4-CPA is primarily used as a plant growth regulator to promote fruit setting, increasing the halogen substitution, as in 2,4-D and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), leads to potent herbicides used for broadleaf weed control. encyclopedia.pub

Influence on Physicochemical Properties: The substitution pattern affects physicochemical properties like polarity and the distribution of electronic charge in the molecule, which in turn influences the compound's reactivity and biological effects. mdpi.com For example, the calculated polarity of phenoxyacetic acid derivatives increases with chlorination, with 2,4-D being more polar than 4-CPA. nih.gov

Selectivity: The structural configuration also influences the selectivity of the herbicide, determining which plant species are susceptible. Phenoxyacetic herbicides are generally selective for broadleaf (dicotyledonous) weeds while leaving grasses (monocotyledonous) relatively unharmed. This selectivity is linked to differences in plant anatomy, physiology, and metabolism, which affect the uptake, translocation, and breakdown of the herbicide molecule.

Computational Approaches in this compound SAR Studies

In recent years, computational chemistry has become an invaluable tool for investigating the structure-activity relationships of this compound and its analogs. mdpi.comresearchgate.net These in silico methods allow researchers to model molecular properties and predict biological activity, thereby guiding the design of new compounds with desired characteristics. tubitak.gov.trscispace.com Computational approaches provide insights into the electronic structure, reactivity, and binding interactions of these molecules at an atomic level. researchgate.netacs.org

Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to analyze the molecular and electronic structure of phenoxyacetic acid derivatives. spiedigitallibrary.orgmdpi.comresearchgate.net These calculations provide a deep understanding of the properties that govern a molecule's reactivity and biological function.

Key parameters analyzed include:

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining a molecule's reactivity. The energy gap between HOMO and LUMO (E_GAP) is an indicator of chemical stability; a smaller gap suggests higher reactivity. mdpi.com For phenoxyacetic acid and its chlorinated derivatives, the HOMO is typically located on the phenyl ring, while the LUMO is on the carboxyl group. spiedigitallibrary.org

Electronic Charge Distribution: Methods such as Natural Bond Orbital (NBO) analysis are used to calculate the distribution of electronic charge on the atoms within the molecule. mdpi.com This helps identify nucleophilic and electrophilic regions, which are key to understanding reaction mechanisms and intermolecular interactions. mdpi.com

Molecular Electrostatic Potential (MESP): MESP maps visualize the electrostatic potential on the surface of a molecule, indicating regions that are prone to electrophilic or nucleophilic attack. mdpi.comresearchgate.net In chlorinated phenoxyacetic acids, areas of electrophilic nature are found around the chlorine atoms. mdpi.com

| Compound | E_HOMO (eV) | E_LUMO (eV) | E_GAP (eV) |

|---|---|---|---|

| Phenoxyacetic acid (PAA) | -6.735 | -0.190 | 6.545 |

| 4-Chlorophenoxyacetic acid (4-CPA) | -6.830 | -0.544 | 6.286 |

| 2-Chlorophenoxyacetic acid (2-CPA) | -6.857 | -0.517 | 6.340 |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | -7.048 | -0.871 | 6.177 |

The data shows that phenoxyacetic acid has the highest energy gap, indicating the lowest reactivity among the tested compounds. Chlorination generally decreases the energy gap, suggesting an increase in reactivity. mdpi.com

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as a this compound analog) when bound to a second molecule (a receptor, typically a protein). researchgate.netresearchgate.net This method is instrumental in SAR studies for predicting binding affinity and understanding the interactions that stabilize the ligand-receptor complex. saudijournals.commdpi.com

Docking studies on phenoxyacetic acid derivatives have been used to:

Identify Binding Modes: Determine how the compounds fit into the active site of target proteins, such as auxin-binding proteins or enzymes like cyclooxygenase (COX). mdpi.comnih.gov

Predict Binding Energy: Calculate a docking score, which is an estimate of the binding free energy. A lower (more negative) score generally indicates a stronger, more stable interaction. researchgate.netmdpi.com

Analyze Intermolecular Interactions: Visualize and analyze the specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues of the protein's active site. researchgate.net

For example, a molecular docking study of a trimethyltin(IV) complex with this compound against DNA and the tubulin protein showed potential intercalation with DNA and interaction with the colchicine (B1669291) binding site of tubulin, with docking scores of -3.6005 and -5.2957, respectively. researchgate.net Such studies help to rationalize the biological activity of these compounds and guide the design of new derivatives with potentially enhanced or more specific activities. nih.gov

Rational Design of Novel Phenoxycarboxylic Compounds for Targeted Applications

The rational design of bioactive molecules is a cornerstone of modern chemistry and agriculture, aiming to create compounds with specific functions and enhanced efficacy. nih.gov For phenoxycarboxylic acids, a class that includes this compound, rational design involves modifying their molecular structure to optimize their interaction with biological targets. mdpi.comnih.gov This process leverages an understanding of structure-activity relationships (SAR) to develop novel compounds for applications ranging from herbicides to plant growth regulators. tandfonline.comresearchgate.net The goal is to synthesize molecules that are not only effective but also selective and environmentally considerate. mdpi.com